(4-Butylphenyl)(4-methylphenyl)methanone
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Overview
Description
(4-Butylphenyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C18H20O It is a member of the methanone family, characterized by the presence of a ketone functional group attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butylphenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses butylbenzene and 4-methylbenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
Butylbenzene+4-Methylbenzoyl chlorideAlCl3this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: (4-Butylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(4-Butylphenyl)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Butylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methylbenzophenone: Similar structure but lacks the butyl group.
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor with a more complex structure.
Uniqueness: (4-Butylphenyl)(4-methylphenyl)methanone is unique due to the presence of both butyl and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64357-48-8 |
---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
(4-butylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C18H20O/c1-3-4-5-15-8-12-17(13-9-15)18(19)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3 |
InChI Key |
WCMNRDFSQMRMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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